molecular formula C10H15N3O3 B11175263 2-[(3-Methoxypropyl)amino]-4-methylpyrimidine-5-carboxylic acid CAS No. 1189002-99-0

2-[(3-Methoxypropyl)amino]-4-methylpyrimidine-5-carboxylic acid

Cat. No.: B11175263
CAS No.: 1189002-99-0
M. Wt: 225.24 g/mol
InChI Key: QZZUGLRSJBVCGN-UHFFFAOYSA-N
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Description

2-[(3-Methoxypropyl)amino]-4-methylpyrimidine-5-carboxylic acid: is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a carboxylic acid group, a methyl group, and a 3-methoxypropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methoxypropyl)amino]-4-methylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a carboxylation reaction using carbon dioxide.

    Substitution with the 3-Methoxypropylamino Group: The substitution reaction can be carried out using 3-methoxypropylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methoxypropyl)amino]-4-methylpyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: 3-methoxypropylamine in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-[(3-Methoxypropyl)amino]-4-methylpyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-Methoxypropyl)amino]-4-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and its pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

1189002-99-0

Molecular Formula

C10H15N3O3

Molecular Weight

225.24 g/mol

IUPAC Name

2-(3-methoxypropylamino)-4-methylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H15N3O3/c1-7-8(9(14)15)6-12-10(13-7)11-4-3-5-16-2/h6H,3-5H2,1-2H3,(H,14,15)(H,11,12,13)

InChI Key

QZZUGLRSJBVCGN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)NCCCOC

Origin of Product

United States

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